ethyl 4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a fused imidazo-triazole core, a 4-methoxyphenyl substituent, and a sulfanyl acetamido benzoate ester group. The sulfanyl acetamido linkage provides conformational flexibility, enabling interactions with biological targets such as enzymes or receptors .
Synthetic routes for analogous compounds involve nucleophilic substitution of thiol-containing intermediates with bromoacetamide derivatives (e.g., 2-bromoacetamide) under basic conditions . The benzoate ester group is typically introduced via esterification of carboxylic acid precursors with ethanol .
Properties
IUPAC Name |
ethyl 4-[[2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-3-31-20(29)15-4-6-16(7-5-15)23-19(28)14-32-22-25-24-21-26(12-13-27(21)22)17-8-10-18(30-2)11-9-17/h4-11H,3,12-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYGXCLTBNHOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related molecules, focusing on core scaffolds, substituents, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Core Scaffold Influence :
- The imidazo[2,1-c][1,2,4]triazole core in the target compound offers enhanced π-π stacking and hydrogen-bonding capabilities compared to simpler 1,2,4-triazole derivatives . This may improve target binding affinity in enzyme inhibition.
- Thiadiazole -containing analogs (e.g., compound 8a in ) demonstrate superior anticancer activity due to their ability to intercalate DNA or inhibit topoisomerases.
Substituent Effects: The 4-methoxyphenyl group in the target compound likely improves metabolic stability over non-substituted aryl groups (e.g., phenyl in ) by reducing oxidative degradation . Sulfanyl acetamido linkages, common across all compared compounds, enhance solubility and enable covalent interactions with cysteine residues in enzymes .
Biological Activity: Triazole derivatives with chlorophenyl or p-tolylaminomethyl groups (e.g., ) show broad-spectrum antimicrobial activity, while benzoylimino-thiadiazole hybrids (e.g., ) are more selective for cancer cells. The target compound’s benzoate ester group may confer anti-inflammatory properties akin to compound 20 in , which inhibits COX-2 (IC~50~ = 1.2 µM).
Synthetic Accessibility :
- The target compound requires multi-step synthesis involving alkylation of thiol intermediates (similar to ), whereas simpler triazole derivatives (e.g., ) are synthesized in fewer steps with higher yields (>80%).
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